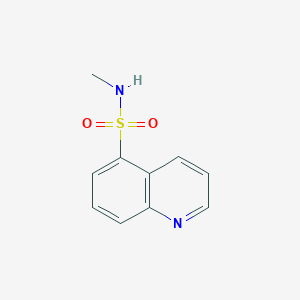

5-甲基喹啉磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methylquinoline-5-sulfonamide is a compound with the molecular weight of 222.27 . It is typically in powder form .

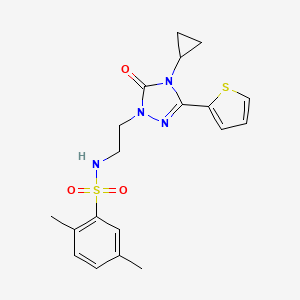

Molecular Structure Analysis

Sulfonamides, including N-Methylquinoline-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides, such as N-Methylquinoline-5-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .科学研究应用

- 磺酰亚胺盐是一类有机硫化合物,可以由5-甲基喹啉磺酰胺合成。这些物质作为候选药物的前体。 研究人员已经探索了它们在开发磺酰亚胺和磺酰亚胺药物中的潜力 .

- 磺酰亚胺盐已被用作构建块,以获得替代的硫 (VI) 化合物。 它们在高温下的分解提供了一种新的途径来制备聚 (氧硫氮) 聚合物和硫酰磷腈单体和聚合物 .

- 磺酰亚胺盐对酸性条件敏感,使其可用作烷基转移试剂转移到酸、醇和酚。 它们在酸性条件下的不稳定性允许进行受控的转化 .

- 研究人员已经探索了在催化反应中使用 5-甲基喹啉磺酰胺衍生物。 这些化合物可以用作 C-H 功能化的导向基团,从而实现选择性转化 .

- 受硫醇氧化氯化成磺酰氯,然后与胺反应的启发,研究了 5-甲基喹啉磺酰胺衍生物用于一锅法合成亚磺酰胺、亚磺酰胺和磺酰胺。 这种方法允许在一个步骤中同时形成三个新键 (两个 S-O 和一个 S-N) .

- 当 R₁ 和 R₃ 连接时,会产生磺酰亚胺盐的环状变体。 这些化合物衍生自手性氨基醇,可以在不对称合成中用作手性模板,提供对映选择性产物 .

药物开发和药物化学

聚合物合成

烷基转移试剂

催化和合成化学

磺酰胺的一锅法合成

不对称合成中的环状磺酰亚胺盐

总之,5-甲基喹啉磺酰胺及其衍生物在药物开发、高分子化学和合成转化方面提供了令人兴奋的前景。研究人员继续探索其多样的应用,使其成为有机硫化学中一个引人入胜的研究领域。 🌟

作用机制

Target of Action

N-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

N-Methylquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately inhibiting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by N-Methylquinoline-5-sulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, N-Methylquinoline-5-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA replication and cell division .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The impact of these properties on the bioavailability of N-Methylquinoline-5-sulfonamide would need further investigation.

Result of Action

The molecular effect of N-Methylquinoline-5-sulfonamide is the inhibition of the enzyme dihydropteroate synthetase, leading to a disruption in folic acid synthesis . On a cellular level, this results in a halt in DNA replication and cell division, effectively inhibiting the growth and proliferation of bacteria .

Action Environment

The action, efficacy, and stability of N-Methylquinoline-5-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of N-Methylquinoline-5-sulfonamide

生化分析

Biochemical Properties

N-Methylquinoline-5-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow N-Methylquinoline-5-sulfonamide to play a role in treating a diverse range of disease states .

Cellular Effects

N-Methylquinoline-5-sulfonamide has been shown to have promising effects on metabolic disorders such as obesity and diabetes . It may impact key metabolic pathways, presenting opportunities for targeted interventions .

Molecular Mechanism

The mechanism of action of N-Methylquinoline-5-sulfonamide involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition .

Metabolic Pathways

N-Methylquinoline-5-sulfonamide is likely involved in the same metabolic pathways as other sulfonamides. Sulfonamides act through the blockage of folic acid synthesis .

Transport and Distribution

Sulfonamides are known to be widespread xenobiotic pollutants .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments .

属性

IUPAC Name |

N-methylquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRACRMVJCLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)